molecular formula C8H15BrClO3P B14438186 Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate CAS No. 79443-88-2

Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate

Cat. No.: B14438186
CAS No.: 79443-88-2
M. Wt: 305.53 g/mol
InChI Key: NHKOKQZLGARBBR-UHFFFAOYSA-N
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Description

Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of bromine, chlorine, and phosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate typically involves the reaction of diethyl phosphite with a suitable halogenated alkene. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with 4-bromo-3-chlorobut-2-en-1-yl bromide under controlled conditions to yield the desired phosphonate compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a phosphonate amine derivative, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate involves its reactivity with nucleophiles and electrophiles. The presence of bromine and chlorine atoms makes it a versatile intermediate in various chemical reactions. The phosphonate group can participate in coordination chemistry, forming complexes with metal ions and influencing the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (3-bromopropyl)phosphonate
  • Diethyl 2-bromoethylphosphonate
  • Diethyl (4-chlorobut-2-en-1-yl)phosphonate

Uniqueness

Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to similar compounds. This dual halogenation allows for selective reactions and the formation of diverse products, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

79443-88-2

Molecular Formula

C8H15BrClO3P

Molecular Weight

305.53 g/mol

IUPAC Name

1-bromo-2-chloro-4-diethoxyphosphorylbut-2-ene

InChI

InChI=1S/C8H15BrClO3P/c1-3-12-14(11,13-4-2)6-5-8(10)7-9/h5H,3-4,6-7H2,1-2H3

InChI Key

NHKOKQZLGARBBR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC=C(CBr)Cl)OCC

Origin of Product

United States

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